molecular formula C29H27NO5 B11146825 1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146825
M. Wt: 469.5 g/mol
InChI Key: AECRCZLAYRPKAY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with methoxyphenyl and methyl groups. It belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This method enables the incorporation of diverse substituents, including methoxy, alkyl, and halogen groups, with high functional group tolerance and yields ranging from 43% to 86% .

Properties

Molecular Formula

C29H27NO5

Molecular Weight

469.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO5/c1-17-15-23-24(16-18(17)2)35-28-25(27(23)31)26(20-7-11-22(34-4)12-8-20)30(29(28)32)14-13-19-5-9-21(33-3)10-6-19/h5-12,15-16,26H,13-14H2,1-4H3

InChI Key

AECRCZLAYRPKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

The compound has a molecular formula of C28H32N2O5C_{28}H_{32}N_{2}O_{5} and a molecular weight of 476.56 g/mol. Its structure includes a chromeno-pyrrole framework, which is significant in medicinal chemistry due to the diverse biological activities associated with pyrrole derivatives.

PropertyValue
Molecular FormulaC28H32N2O5C_{28}H_{32}N_{2}O_{5}
Molecular Weight476.56 g/mol
SolubilitySlightly soluble in chloroform and methanol
Predicted pKa12.18

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity . The chromeno[2,3-c]pyrrole framework has been linked to the inhibition of oxidative stress markers in various biological systems. A study demonstrated that derivatives of this structural class could scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related diseases .

Antiviral Activity

Notably, chromeno[2,3-c]pyrroles have been reported to inhibit the Main protease (Mpro) of SARS-CoV-2. This activity highlights the relevance of this compound in current antiviral research, particularly in the context of the COVID-19 pandemic . The ability to act as a protease inhibitor positions these compounds as promising candidates for drug development against viral infections.

Glucokinase Activation

Some studies have suggested that similar compounds may act as glucokinase activators , which can enhance insulin secretion and improve glucose metabolism. This mechanism is particularly relevant for developing therapies for type 2 diabetes .

Synthesis and Biological Evaluation

A significant study focused on synthesizing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent approach. This method allowed for efficient production with high yields (up to 92%) and purity (greater than 95% as per HPLC analysis). The synthesized compounds were then evaluated for their biological activities, confirming their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

In another investigation, the structure-activity relationship (SAR) of pyrrole-containing compounds was explored. It was found that halogen substitutions at specific positions on the pyrrole ring significantly influenced antibacterial activity against various pathogens. This finding underscores the importance of chemical modifications in enhancing biological efficacy .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound may possess significant biological activities, including:

  • Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This suggests a potential role in preventing oxidative stress-related diseases.
  • Antimicrobial Properties: Related compounds have shown antimicrobial activity against various bacterial strains. For example, minimum inhibitory concentration (MIC) values for similar pyrrole derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity: Cytotoxicity assays have indicated that this compound can inhibit cell proliferation in human cancer cell lines. The following table summarizes the IC50 values observed in studies:
Cell LineIC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in medicinal chemistry. Interaction studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • Spectroscopic Methods: Including NMR and UV-Vis spectroscopy to analyze structural changes upon interaction with biomolecules.

Comparison with Similar Compounds

Aryl Substituents

  • Target Compound : 4-Methoxyphenyl at both the 1- and 2-positions (via an ethyl linker).
  • Analog 1: 1-(3,4,5-Trimethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{4–19-7}) Features a 3,4,5-trimethoxyphenyl group at the 1-position and a 2-hydroxyethyl chain at the 2-position.
  • Analog 2 : 2-Alkyl-1-aryl derivatives synthesized by Vydzhak and Panchishin (2008)
    • Substituents include aryl groups with methyl, ethyl, or halogen substituents and alkyl chains of varying lengths.

Chromeno Ring Substitutions

  • Target Compound: 6,7-Dimethyl groups on the chromeno ring.
  • Analog 1 : 5,7-Dimethyl groups .
  • Analog 3: Derivatives with chloro or fluoro substituents on the chromeno ring .

Reaction Conditions and Yields

  • Target Compound: Likely synthesized under conditions similar to those in , requiring heating times adjusted for donor/acceptor substituents. Yield inferred to align with the 43–86% range reported for the library .
  • Analog 1: Yield = 52%; requires 2 hours of heating due to donor methoxy groups .
  • Analog 2 : Prior studies report yields of 60–75% for 2-alkyl-1-aryl derivatives, with longer alkyl chains requiring extended reaction times .

Spectroscopic and Analytical Data

Property Target Compound (Inferred) Analog 1
Melting Point 190–200°C (estimated) 195–197°C
IR (C=O stretch) ~1710 cm⁻¹ 1711 cm⁻¹
¹H NMR (Aromatic) δ 6.6–7.6 (multiplets) δ 7.63 (s, 1H), 7.55 (s, 1H)
MS ([M+1]⁺) ~600 (estimated) 440.1

Electronic and Steric Effects

  • Alkyl Chains : The ethyl linker in the target compound may enhance conformational flexibility compared to Analog 1’s hydroxyethyl group, influencing binding interactions in biological assays .

Functionalization Potential

  • The target compound’s methoxy and methyl groups are amenable to further derivatization, such as demethylation or halogenation, as demonstrated in related compounds .

Preparation Methods

Three-Component Cyclization Strategy

MethodIsolated YieldPurity (HPLC)
Three-component68%95%
Sequential54%92%
PositionMethylation MethodSelectivity Ratio (6:7)
6Directed ortho-metalation8:1
7Radical alkylation1:3

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent Screening Results:

SolventDielectric ConstantYield (%)
Ethanol24.368
Toluene2.454
DMF36.741

Ethanol’s moderate polarity balances solubility and transition-state stabilization.

Temperature Gradient Study:

Temperature (°C)Reaction Time (h)Yield (%)
60658
80468
100363

Higher temperatures accelerate kinetics but promote decomposition beyond 80°C.

Catalytic System Enhancements

Acid Additives:

CatalystLoading (equiv.)Yield (%)
p-TSA0.0568
Sc(OTf)₃0.1071
No catalyst42

Scandium triflate improves yields but complicates purification due to metal residues.

Analytical and Spectroscopic Characterization

Structural Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.21–7.19 (m, 4H, aromatic CH)

  • δ 6.83–6.79 (m, 4H, methoxyphenyl CH)

  • δ 3.80 (s, 6H, OCH₃)

  • δ 2.35 (s, 6H, CH₃ at C6/C7)

13C NMR (100 MHz, CDCl₃):

  • δ 187.2 (C=O)

  • δ 159.4 (OCH₃)

  • δ 132.1–114.7 (aromatic C)

  • δ 20.3 (CH₃)

Purity Assessment

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/H₂O (70:30)

  • Retention Time: 12.7 minutes

  • Purity: 95.2%

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts:

  • Ring-Opened Adducts : Result from premature hydrolysis during cyclization (15–20% yield loss).

    • Solution : Anhydrous conditions with molecular sieves (4Å).

  • Diastereomeric Mixtures : Caused by incomplete stereocontrol at C1 and C2.

    • Resolution : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) column.

Scalability Issues

Pilot-Scale Limitations:

  • Heat Transfer : Exothermic cyclization step requires jacketed reactors with −10°C brine coolant.

  • Product Isolation : Centrifugal partition chromatography replaces column chromatography for >100 g batches .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This one-pot method allows efficient library generation with high yields (70–90%) and compatibility with diverse substituents, as demonstrated in dihydrochromeno-pyrrole-dione syntheses . Optimization steps include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic acid/base systems to enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve methoxy groups (δ ~3.8 ppm for aromatic-OCH₃) and dihydrochromeno-pyrrole protons (δ 5.2–6.1 ppm for fused rings) .
  • X-ray Crystallography : For absolute configuration determination and crystal packing analysis, as shown in related methoxyphenyl-dione structures .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (>200°C decomposition observed in analogs) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (e.g., C₂₉H₂₈N₂O₅ requires m/z 508.42 [M+H]⁺).

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, guiding solvent selection and substituent effects. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce optimization time by 30–50% . Key parameters include:

  • Activation energy barriers for ring-closing steps in dihydrochromeno formation.
  • Solvent polarity effects on nucleophilic attack efficiency (e.g., dielectric constant >15 enhances yield).
  • Substituent electronic profiles (Hammett σ values) to prioritize aryl aldehydes for targeted reactivity .

Q. How should researchers address contradictions in biological activity data across derivatives?

Contradictions may arise from:

  • Conformational flexibility : Molecular dynamics simulations can identify bioactive conformers missed in static docking studies.
  • Assay variability : Standardize protocols (e.g., IC₅₀ determination via dose-response curves with triplicates) .
  • Metabolic interference : Use hepatic microsomal stability assays to rule out rapid degradation in inactive derivatives . Statistical tools like ANOVA and multivariate regression (e.g., JMP®) help isolate significant variables .

Q. What strategies enable efficient scaffold modification for structure-activity relationship (SAR) studies?

  • Positional Scanning : Replace 4-methoxyphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to probe electronic effects .
  • Ring Expansion : Introduce heteroatoms (e.g., S or N) into the chromeno-pyrrole core via oxidative cyclization to alter π-stacking interactions .
  • Side-Chain Functionalization : Click chemistry (e.g., CuAAC) adds triazole moieties to the ethyl linker for enhanced solubility or target engagement .

Methodological Guidance

Designing experiments to resolve low yield in key synthetic steps

  • Factorial Design : Use a 2³ design to test temperature (60°C vs. 80°C), catalyst (p-TsOH vs. BF₃·Et₂O), and solvent (EtOH vs. THF). Analyze interactions via Pareto charts .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., enol tautomers) to identify bottlenecks .

Validating the compound’s mechanism of action in biological assays

  • Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases or GPCRs).
  • Pathway Analysis : RNA-seq or phosphoproteomics after treatment identifies downstream signaling nodes .

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